Tyrocidine C hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

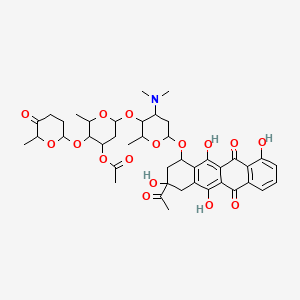

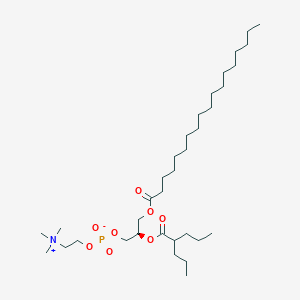

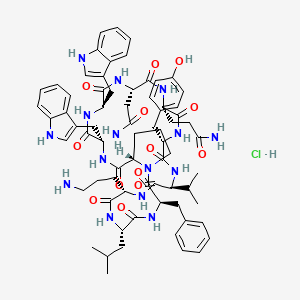

Tyrocidine C hydrochloride is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is one of the major components of tyrothricin, a mixture that also includes gramicidin. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. It was one of the first antibiotics to be discovered and used clinically, although its use is limited due to its toxicity to human cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tyrocidine C hydrochloride involves the fermentation of Brevibacillus brevis. The process begins with the cultivation of the bacteria in a nutrient-rich medium, followed by the extraction and purification of the antibiotic mixture. The specific conditions for the fermentation include maintaining the culture at an optimal temperature and pH to maximize the yield of tyrocidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to solvent partitioning to separate tyrocidine from other components. The use of benzene and ethanol in the presence of hydrochloric acid is a common method for this separation .

Chemical Reactions Analysis

Types of Reactions: Tyrocidine C hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride are employed to modify specific functional groups.

Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial properties. These derivatives are often tested for their efficacy and toxicity to determine their potential clinical use .

Scientific Research Applications

Tyrocidine C hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and cyclization.

Biology: Researchers use it to study the mechanisms of bacterial resistance and the interaction of antibiotics with bacterial membranes.

Medicine: Although its clinical use is limited, it serves as a reference compound for developing new antibiotics with similar structures but reduced toxicity.

Industry: It is used in the development of antimicrobial materials and coatings to prevent bacterial contamination on surfaces

Mechanism of Action

Tyrocidine C hydrochloride exerts its antibacterial effects by disrupting the cell membrane of bacteria. It forms ion-conducting pores in the lipid bilayer, leading to the leakage of essential ions and molecules, ultimately causing cell death. The compound also induces lipid phase separation and reduces membrane fluidity, which interferes with the function of membrane proteins and enzymes .

Comparison with Similar Compounds

- Tyrocidine A

- Tyrocidine B

- Gramicidin S

Comparison: Tyrocidine C hydrochloride shares structural similarities with other tyrocidines and gramicidin S, all of which are cyclic decapeptides. this compound is unique in its specific amino acid sequence and its ability to form more stable ion-conducting pores. This makes it particularly effective against certain strains of bacteria that are resistant to other antibiotics .

Properties

CAS No. |

28343-15-9 |

|---|---|

Molecular Formula |

C70H90ClN15O13 |

Molecular Weight |

1385.0 g/mol |

IUPAC Name |

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-24,27-bis(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C70H89N15O13.ClH/c1-38(2)30-51-63(91)83-56(32-40-14-6-5-7-15-40)70(98)85-29-13-21-57(85)68(96)82-54(34-43-37-75-48-19-11-9-17-46(43)48)65(93)80-53(33-42-36-74-47-18-10-8-16-45(42)47)64(92)81-55(35-59(73)88)66(94)76-50(26-27-58(72)87)62(90)79-52(31-41-22-24-44(86)25-23-41)67(95)84-60(39(3)4)69(97)77-49(20-12-28-71)61(89)78-51;/h5-11,14-19,22-25,36-39,49-57,60,74-75,86H,12-13,20-21,26-35,71H2,1-4H3,(H2,72,87)(H2,73,88)(H,76,94)(H,77,97)(H,78,89)(H,79,90)(H,80,93)(H,81,92)(H,82,96)(H,83,91)(H,84,95);1H/t49-,50-,51-,52-,53+,54-,55-,56+,57-,60-;/m0./s1 |

InChI Key |

XQURINRXHADNDH-ADWMGARTSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8.Cl |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)